2-Nonenoic acid

Beschreibung

Eigenschaften

IUPAC Name |

non-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLXTJMPCFOTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

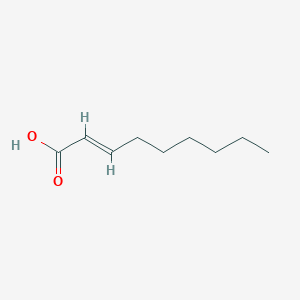

Canonical SMILES |

CCCCCCC=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-11-0, 29830-11-3 |

Source

|

| Record name | 2-Nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Non-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Nonenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonenoic acid, a medium-chain unsaturated fatty acid, is a molecule of significant interest across various scientific disciplines, including organic synthesis, materials science, and microbiology. Its unique chemical structure, featuring a carboxylic acid functional group in conjugation with a carbon-carbon double bond, imparts a distinct profile of reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its isomers, cis-2-nonenoic acid and trans-2-nonenoic acid. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of its key chemical transformations. Furthermore, this guide explores the emerging role of cis-2-nonenoic acid as a signaling molecule in bacterial quorum sensing, offering insights for drug development and antimicrobial research.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fatty odor. The presence and configuration of the double bond significantly influence its physical properties. Quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| Boiling Point | 180-182 °C at 60 mmHg[1], 173 °C at 20 mmHg[2], 131-132 °C at 2 mmHg[3][4] |

| Melting Point | -9 °C (estimate)[3] |

| Density | 0.930 g/cm³ |

| Refractive Index | 1.460 - 1.462 at 20 °C |

| Solubility in Water | 263.7 mg/L at 25 °C (estimated) |

| pKa | 4.82 ± 0.10 (Predicted) |

| logP (o/w) | 3.205 (estimated) |

Synthesis of this compound

The synthesis of this compound can be tailored to yield either the cis or trans isomer.

Synthesis of trans-2-Nonenoic Acid via Malonic Condensation

A common method for the synthesis of α,β-unsaturated acids is the Knoevenagel-Doebner modification of the malonic ester synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.0 eq) in dry pyridine.

-

Addition of Aldehyde: Cool the solution in an ice bath and add heptaldehyde (1.0 eq) dropwise with continuous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 60 hours. Subsequently, heat the mixture on a steam bath for 8 hours.

-

Work-up: Pour the reaction mixture into an equal volume of water. Separate the organic layer and wash it with 25% hydrochloric acid. The crude product can be taken up in a solvent like benzene, washed with water, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: Purify the final product by vacuum distillation.

Synthesis of cis-2-Nonenoic Acid

The synthesis of the cis isomer often requires a different strategic approach to control the stereochemistry of the double bond.

Experimental Protocol:

-

Bromination: Dissolve 2-nonanone in an inert solvent like diethyl ether and cool to 0-5 °C. Slowly add two equivalents of bromine (Br₂) dropwise.

-

Favorskii Rearrangement: Prepare an aqueous solution of sodium hydroxide. Add the crude 1,3-dibromo-2-nonanone to the NaOH solution and heat under reflux.

-

Work-up: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.

-

Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.

Chemical Reactivity

As an α,β-unsaturated carboxylic acid, this compound exhibits reactivity at both the carboxylic acid group and the carbon-carbon double bond. The conjugation of these two functional groups leads to unique reaction pathways.

Reactions of the Carboxylic Acid Group

-

Esterification: this compound can be readily esterified by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This is a reversible reaction, and the use of excess alcohol can drive the equilibrium towards the ester product.

Experimental Protocol (Fischer Esterification):

-

In a round-bottom flask, combine this compound, an excess of the desired alcohol (e.g., methanol), and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours.

-

After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the ester with an organic solvent, wash with water and brine, dry over an anhydrous salt, and purify by distillation.

-

Reactions of the Alkene Group

The double bond in this compound is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group, making it susceptible to nucleophilic attack.

-

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This reaction yields nonanoic acid.

-

Halogenation: this compound can undergo electrophilic addition of halogens (e.g., Br₂, Cl₂) across the double bond to form a dihalo-nonanoic acid. The reaction proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Experimental Protocol (Bromination):

-

Dissolve this compound in an inert solvent such as carbon tetrachloride or dichloromethane.

-

Slowly add a solution of bromine (Br₂) in the same solvent dropwise at room temperature with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude di-bromo product.

-

-

Conjugate Addition (Michael Addition): The β-carbon of the α,β-unsaturated system is electrophilic and can be attacked by nucleophiles in a conjugate addition reaction.

Biological Activity and Signaling

Recent research has highlighted the role of cis-2-unsaturated fatty acids as signaling molecules in bacterial communication, a process known as quorum sensing. While much of the research has focused on cis-2-decenoic acid, the structural similarity of cis-2-nonenoic acid suggests it may have analogous functions.

In Pseudomonas aeruginosa, a medically important pathogen, cis-2-decenoic acid has been shown to induce the dispersal of biofilms, which are communities of bacteria that are notoriously resistant to antibiotics. This signaling molecule is also implicated in inter-kingdom communication, affecting organisms such as the fungus Candida albicans.

The proposed signaling pathway for these fatty acids involves their interaction with cellular receptors, leading to downstream changes in gene expression that regulate virulence and biofilm formation. In P. aeruginosa, the long-chain fatty acid-CoA ligase, FadD1, has been identified as a potential receptor for cis-2-decenoic acid. Binding of the fatty acid to FadD1 is thought to modulate its activity as a transcriptional regulator, influencing the expression of genes involved in quorum sensing and virulence.

Analytical Methods

The analysis and quantification of this compound and its isomers are typically performed using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids. Due to the low volatility of carboxylic acids, derivatization to a more volatile ester form, such as a fatty acid methyl ester (FAME), is often necessary.

Experimental Protocol (FAME Derivatization for GC-MS):

-

Sample Preparation: Dissolve a known amount of this compound in methanol.

-

Derivatization: Add a 2% solution of sulfuric acid in methanol to the sample. Cap the vial and heat at 70°C for one hour.

-

Extraction: After cooling, add hexane and water and vortex the mixture. The upper hexane layer containing the FAME is then carefully transferred to a GC vial for analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is another effective method for the separation and quantification of this compound isomers.

Experimental Protocol (HPLC):

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid.

-

Column: A C18 reversed-phase column is commonly used.

-

Detection: UV detection at a low wavelength (around 210 nm) is suitable for α,β-unsaturated acids.

References

Review of the biological roles of 2-Nonenoic acid.

An In-depth Technical Guide to the Biological Roles of 2-Nonenoic Acid

Introduction

This compound is a medium-chain, monounsaturated fatty acid that is emerging as a significant signaling molecule in diverse biological systems.[1][2] As an α,β-unsaturated fatty acid, its chemical structure, particularly the configuration of the double bond, imparts unique functional properties.[3] While its trans-isomer, trans-2-nonenoic acid, has been noted for anti-inflammatory and fungicidal activity, the cis-isomer is gaining attention for its role in microbial communication. This technical guide provides a comprehensive overview of the known biological functions of this compound, its mechanisms of action, relevant quantitative data, and detailed experimental protocols for its study. The focus is on its role as a microbial signaling molecule, with parallels drawn from its well-studied structural analogs like cis-2-decenoic acid.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its application in experimental settings.

| Property | Value | Source |

| CAS Number | 1577-98-6 (cis), 3760-11-0 (isomer unspecified) | |

| Molecular Formula | C₉H₁₆O₂ | |

| Molecular Weight | 156.22 g/mol | |

| IUPAC Name | (2Z)-non-2-enoic acid (cis-isomer) | |

| Physical State | Colorless to slightly yellow oily liquid | |

| Boiling Point | 173 °C at 20 mmHg | |

| Specific Gravity | 0.930 - 0.940 at 25 °C | |

| Solubility | Slightly soluble in water; soluble in alcohol |

Core Biological Functions

Cis-2-nonenoic acid and its analogs function as key signaling molecules, often referred to as Diffusible Signal Factors (DSFs), which are instrumental in complex microbial communication systems like quorum sensing. The α,β-unsaturated double bond in the cis configuration is the defining structural feature for this activity.

Biofilm Dispersal and Inhibition

One of the most extensively documented roles of cis-2-unsaturated fatty acids is the modulation of microbial biofilms. These molecules can both inhibit the initial formation of biofilms and induce the dispersal of established biofilm communities. This activity has been observed across a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, and the fungus Candida albicans. By triggering a transition from a sessile (biofilm) to a planktonic (free-swimming) state, these molecules play a critical role in the biofilm life cycle.

Antimicrobial and Synergistic Activity

Cis-2-nonenoic acid exhibits intrinsic antimicrobial properties and, more significantly, can act synergistically with conventional antibiotics and disinfectants. This synergy is particularly effective for eradicating established biofilms and killing persister cells—dormant, antibiotic-tolerant cells that often contribute to the recalcitrance of chronic infections.

Inter-kingdom Signaling

The ability of cis-2-unsaturated fatty acids to affect both bacteria (prokaryotes) and fungi (eukaryotes) underscores their role in inter-kingdom signaling. This allows for complex communication and interaction between different microbial species cohabiting a shared environment, such as in polymicrobial infections.

Potential Role in Mammalian Lipid Metabolism

While direct research is limited, the structure of cis-2-nonenoic acid suggests a potential role in mammalian lipid metabolism. Fatty acids and their derivatives are known natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear transcription factors that regulate genes involved in lipid and glucose metabolism. It is hypothesized that cis-2-nonenoic acid could modulate key metabolic pathways involving PPARs, SREBP-1c, and AMPK, thereby influencing processes like adipogenesis and fatty acid oxidation.

Signaling Pathways and Mechanisms of Action

The mechanisms through which cis-2-nonenoic acid exerts its effects are being actively investigated, with current models largely based on studies of its close analogs.

Putative Signaling in Pseudomonas aeruginosa

In P. aeruginosa, the signaling pathway for the analog cis-2-decenoic acid is thought to involve the long-chain fatty acid-CoA ligase, FadD1, which may act as a receptor. This interaction is believed to modulate intracellular levels of cyclic dimeric GMP (c-di-GMP), a key second messenger that regulates the switch between motile and sessile lifestyles in bacteria. It is hypothesized that cis-2-nonenoic acid acts via a similar mechanism to induce biofilm dispersal.

Caption: Putative signaling pathway of cis-2-nonenoic acid in P. aeruginosa.

Mechanism of Action in Candida albicans

In fluconazole-resistant Candida albicans, the synergistic effect of the related molecule cis-2-dodecenoic acid (BDSF) with azole antifungals is linked to the interference with efflux pumps. The combination of BDSF with fluconazole or itraconazole significantly inhibits the expression of the efflux pump genes CDR1 and MDR1. This is achieved by suppressing their respective transcription factors, TAC1 and MRR1, effectively restoring the fungus's susceptibility to these antifungal agents.

Caption: Synergistic mechanism of cis-2-unsaturated fatty acids in C. albicans.

Quantitative Data Summary

While data specifically for cis-2-nonenoic acid is limited, studies on its analogs provide valuable quantitative insights into its potential efficacy.

Table 1: Biological Activity of cis-2-Nonenoic Acid and Related Analogs

| Organism | Activity | Compound | Effective Concentration | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Growth Inhibition | cis-2-Nonenoic Acid | ≥ 500 µg/mL | |

| Staphylococcus aureus | Biofilm Formation Inhibition | cis-2-Nonenoic Acid | ≥ 125 µg/mL | |

| Membrane Bioreactor Sludge | EPS Reduction in Biofilm | cis-2-Nonenoic Acid | 100 - 300 nM | |

| Pseudomonas aeruginosa | Biofilm Dispersal | cis-2-Decenoic Acid | 250 nM | |

| Candida albicans | Germ-tube Formation Reduction | cis-2-Dodecenoic Acid | 30 µM |

| Candida albicans | Biofilm Formation Reduction | cis-2-Dodecenoic Acid | 300 µM | |

Table 2: Synergistic Activity with Antifungal Agents

| Organism | Combination | Metric | Value | Interpretation | Reference |

|---|---|---|---|---|---|

| Fluconazole-resistant C. albicans | cis-2-Dodecenoic Acid + Fluconazole | FICI | ≤ 0.08 | Synergistic | |

| Fluconazole-resistant C. albicans | cis-2-Dodecenoic Acid + Itraconazole | FICI | ≤ 0.08 | Synergistic |

FICI: Fractional Inhibitory Concentration Index. A value of ≤ 0.5 is typically considered synergistic.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological effects of this compound.

Protocol 1: Biofilm Formation Inhibition Assay

This protocol determines the concentration-dependent effect of a compound on the initial stages of biofilm formation.

-

Preparation: Grow a bacterial or fungal culture overnight in an appropriate liquid medium. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.1).

-

Treatment: In a 96-well microtiter plate, add 100 µL of the diluted culture to each well. Add 100 µL of fresh medium containing various concentrations of cis-2-nonenoic acid (e.g., 1 nM to 1 mM). Include a vehicle control (e.g., ethanol or DMSO) and a medium-only control.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking to allow biofilm formation.

-

Washing: Gently discard the supernatant and wash the wells twice with a sterile buffer (e.g., PBS) to remove planktonic cells.

-

Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain. Air dry the plate completely.

-

Quantification: Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well. Measure the absorbance at 595 nm using a microplate reader. A lower absorbance compared to the vehicle control indicates inhibition of biofilm formation.

Protocol 2: Biofilm Dispersal Assay

This assay determines the ability of a compound to disperse pre-formed biofilms.

-

Biofilm Growth: Grow biofilms in a 96-well microtiter plate as described in Protocol 1 (steps 1-3), but without adding the test compound.

-

Washing: After the initial incubation, gently remove the planktonic cells by washing the wells with a sterile buffer.

-

Treatment: Add fresh medium containing various concentrations of cis-2-nonenoic acid to the wells with established biofilms. Include appropriate controls.

-

Incubation: Incubate for an additional period (e.g., 2-24 hours) to allow for dispersal.

-

Quantification: Quantify the remaining biofilm using the Crystal Violet staining method as described in Protocol 1 (steps 5-7). A decrease in absorbance compared to the control indicates biofilm dispersal.

Protocol 3: Gene Expression Analysis by qRT-PCR

This method determines if cis-2-nonenoic acid affects the transcription of specific target genes (e.g., quorum sensing regulators or efflux pump genes).

-

Cell Culture and Treatment: Expose bacterial or fungal cultures to a specific concentration of cis-2-nonenoic acid for a defined period. Use an untreated culture as a control.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable commercial kit or established protocol (e.g., TRIzol method).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR: Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target genes (e.g., lasR, rhlR in P. aeruginosa; CDR1, MDR1 in C. albicans) and a housekeeping gene for normalization (e.g., 16S rRNA, ACT1).

-

Analysis: Analyze the relative fold change in gene expression in treated samples compared to untreated samples using the ΔΔCt method.

Caption: General experimental workflow for studying this compound effects.

Applications in Drug Development

The unique biological activities of cis-2-nonenoic acid and its analogs position them as attractive candidates for therapeutic applications.

-

Anti-Biofilm Agents: Its ability to inhibit and disperse biofilms makes it a promising candidate for preventing or treating biofilm-associated infections, such as those on medical devices or in chronic wounds.

-

Adjuvant Therapy: By dispersing biofilms and killing persister cells, cis-2-nonenoic acid could be used as an adjuvant to enhance the efficacy of conventional antibiotics that are often ineffective against biofilm-embedded bacteria.

-

Modulators of Fungal Resistance: Its ability to suppress efflux pump expression suggests a potential role in overcoming drug resistance in fungal pathogens like Candida albicans.

Conclusion

Cis-2-nonenoic acid is a fatty acid signaling molecule with significant potential, particularly in the fields of microbiology and infectious disease. Its demonstrated ability to modulate complex microbial behaviors like biofilm formation, coupled with its capacity to potentiate existing antimicrobial drugs, opens new avenues for combating persistent infections. While much of the current understanding is inferred from its structural analogs, the available data provides a strong rationale for its continued investigation. Future research should focus on elucidating its specific receptors, fully mapping its signaling pathways in various organisms, and evaluating its efficacy and safety in preclinical models to unlock its full therapeutic potential.

References

Unveiling 2-Nonenoic Acid: A Technical Guide to its Discovery and Isolation from Plant Volatiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and analysis of 2-Nonenoic acid, a medium-chain unsaturated fatty acid identified in the volatile emissions of certain plants. While the body of research on its specific roles in plant biology is still emerging, its presence in plant volatiles suggests potential functions in plant defense, signaling, or as a precursor to other bioactive compounds. This document details the known botanical sources, methodologies for extraction and quantification, and a foundational understanding of its chemical properties.

Discovery of this compound in the Plant Kingdom

The identification of this compound in plant volatiles has been a gradual process, stemming from broader analyses of essential oils and plant emissions. While a singular "discovery" paper is not prominent in the literature, its presence has been noted in a few key plant species.

One of the primary botanical sources cited for this compound is the volatile oil of Bupleurum chinense , a plant used in traditional Chinese medicine.[1] Reviews of the chemical constituents of Bupleurum species often list a variety of volatile compounds, including aliphatic aldehydes and acids, with this compound being a recognized component.[2] The specific isomer (cis or trans) is not always specified in these broader surveys.

In addition to medicinal herbs, this compound has been identified as a volatile compound in fruits, notably in apples .[3] The complex aroma profile of apples is composed of hundreds of volatile compounds, and fatty acid derivatives contribute to this bouquet.

While these occurrences confirm the presence of this compound in the plant kingdom, detailed quantitative data on its concentration in the volatile emissions of these plants remains limited in publicly available literature.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its effective isolation and analysis.

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | non-2-enoic acid |

| Synonyms | 2-Nonenic acid, α-Nonylenic acid |

| Boiling Point | 173.0 °C at 20.00 mm Hg |

| Isomeric Forms | Exists as cis (Z) and trans (E) isomers |

Data sourced from PubChem and other chemical databases.

Experimental Protocols for Isolation and Analysis

The isolation and analysis of this compound from plant volatiles require sensitive techniques due to its likely low concentrations in a complex mixture of other compounds. The following protocols are based on established methods for the analysis of fatty acids and other volatile organic compounds (VOCs) from plant matrices.

Collection of Plant Volatiles

The initial step involves the capture of volatile compounds emitted from the plant material.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This non-destructive method is ideal for analyzing the volatiles in the headspace of a plant sample.

-

Sample Preparation: Place a known weight of fresh plant material (e.g., leaves, flowers, or fruit) into a sealed headspace vial.

-

Incubation: Gently heat the vial (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) to encourage the release of volatile compounds.

-

Extraction: Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace of the vial for a set time (e.g., 30-60 minutes) to adsorb the volatile analytes.

-

Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph for thermal desorption of the analytes.

Extraction of this compound from Plant Tissues

For a more comprehensive analysis of the total this compound content, a solvent extraction may be employed.

Protocol 2: Solvent Extraction of Essential Oils

-

Sample Preparation: Air-dry or use fresh plant material and grind it to a fine powder.

-

Extraction: Perform hydrodistillation or steam distillation of the plant material to collect the essential oil. Alternatively, a solvent extraction using a non-polar solvent like hexane can be used.

-

Concentration: The resulting extract can be concentrated under a gentle stream of nitrogen to a smaller volume.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile compounds like this compound.

Protocol 3: GC-MS Analysis of this compound

Due to the polar nature of the carboxylic acid group, derivatization is often necessary to improve its volatility and chromatographic behavior.

-

Derivatization (Methylation):

-

To the extracted sample, add a methylating agent such as BF₃-methanol or acidic methanol.

-

Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 15-30 minutes) to convert the this compound to its more volatile methyl ester (2-nonenoate).

-

Extract the resulting fatty acid methyl esters (FAMEs) with a non-polar solvent like hexane.

-

-

GC-MS Parameters:

-

Injector: Splitless mode, temperature around 250 °C.

-

Column: A polar capillary column (e.g., DB-WAX or FFAP) is suitable for FAME analysis.

-

Oven Program: Start at a low temperature (e.g., 50 °C), and ramp up to a final temperature of around 240-250 °C.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity, monitoring characteristic ions of methyl 2-nonenoate.

-

-

Quantification:

-

Prepare a calibration curve using a certified standard of this compound (or its methyl ester).

-

Spike the samples with an internal standard (e.g., a fatty acid not naturally present in the sample, such as heptadecanoic acid) prior to extraction to correct for variations in extraction efficiency and injection volume.

-

The concentration of this compound in the original sample can be calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizing the Workflow and Potential Pathways

The following diagrams illustrate the experimental workflow for the isolation and analysis of this compound and a hypothetical signaling pathway where it might be involved, based on the known roles of similar fatty acids in microbial systems.

Data Presentation: Quantitative Analysis

As specific quantitative data for this compound in plant volatiles is scarce, the following table presents data for its structural analog, cis-2-decenoic acid, in microbial systems to provide a reference for the concentration ranges at which this class of molecules can be biologically active. This can serve as a benchmark for future quantitative studies of this compound in plants.

| Compound | Biological Activity | Target Organism(s) | Effective Concentration |

| cis-2-Decenoic acid | Biofilm Dispersion | Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus | 310 nM |

| cis-2-Decenoic acid | Enhancement of Antibiotic Efficacy | Pseudomonas aeruginosa | 100 nM |

| cis-2-Decenoic acid | Biofilm Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 µg/mL |

This data is provided as a proxy for the potential bioactivity concentration of this compound and is derived from studies on its structural analog.

Future Directions

The discovery of this compound in plant volatiles opens up several avenues for future research. A systematic screening of a wider range of plant species, particularly those known for their production of aromatic compounds, could reveal more sources of this fatty acid. Isomer-specific analysis is crucial to differentiate between the cis and trans forms, as they may possess different biological activities. Elucidating the biosynthetic pathway of this compound in plants and investigating its potential role in plant defense mechanisms, allelopathy, or as a signaling molecule in response to environmental stimuli will be critical next steps in understanding its physiological significance. For drug development professionals, its structural similarity to known microbial signaling molecules suggests it could be a valuable lead compound for the development of novel anti-biofilm agents or other therapeutics.

References

The Role of 2-Nonenoic Acid in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semiochemicals, the chemical signals that mediate interactions between organisms, are fundamental to insect behavior, survival, and reproduction. Among the vast array of these signaling molecules, fatty acids and their derivatives represent a significant class of compounds that elicit diverse behavioral responses. This technical guide focuses on 2-nonenoic acid, a medium-chain fatty acid implicated as a semiochemical in various insect species. While research has established the importance of similar fatty acids in insect communication, detailed quantitative data and the specific molecular pathways for this compound are still emerging fields of study. This document provides a comprehensive overview of the current understanding of fatty acids as semiochemicals, details the established experimental protocols for their investigation, and outlines the conserved signaling pathways involved in their perception. The guide serves as a foundational resource for researchers aiming to explore the specific functions of this compound and its potential applications in pest management and drug development.

Introduction to Semiochemicals and Fatty Acids

Chemical communication is a primary mode of interaction for insects, governing behaviors such as mating, aggregation, foraging, and danger avoidance[1]. These interactions are mediated by semiochemicals , which are broadly classified into two categories:

-

Pheromones: Mediate intraspecific communication between individuals of the same species. Examples include sex pheromones, alarm pheromones, and trail pheromones.

-

Allelochemicals: Mediate interspecific communication between different species. These include kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (beneficial to both).

Fatty acids, particularly volatile short and medium-chain fatty acids, are crucial components of semiochemical blends in many insect orders. They can act as alarm pheromones, corpse recognition cues ("necromones"), or components of host odor profiles that attract or repel insects[2][3]. For example, linoleic and oleic acids are recognized as signals of death in social insects like ants, bees, and some aphids, triggering hygienic behaviors[2]. In Drosophila melanogaster larvae, short-chain fatty acids produced by microbes in fermenting fruit act as powerful attractive and feeding-stimulatory (orexigenic) signals[3].

This compound (C₉H₁₆O₂) is an unsaturated medium-chain fatty acid that has been identified in the volatile profiles of various insects and plants, suggesting its potential role as a semiochemical. However, specific, quantitative behavioral and electrophysiological data are limited in the existing literature. This guide will, therefore, draw upon established knowledge of similar fatty acids to provide a framework for studying this compound.

Quantitative Data on Fatty Acid Semiochemicals

To understand the potential impact of this compound, it is useful to examine quantitative data from studies on analogous fatty acids. These data are typically generated through behavioral bioassays and electrophysiological recordings. The following tables summarize representative findings for various fatty acids in different insect species.

Table 1: Behavioral Responses of Insects to Various Fatty Acids

| Insect Species | Compound | Concentration/Dose | Bioassay Type | Observed Response | % Response / Repellency Index (RI) | Reference |

| Tribolium castaneum | Hexanoic Acid | 1000 µg | Four-way Olfactometer | Repellency | Data not specified as % | |

| Drosophila melanogaster (larvae) | Propionic Acid | 5% | Two-choice Assay | Attraction | Preference Index: ~0.4 | |

| Drosophila melanogaster (larvae) | Butyric Acid | 10% | Two-choice Assay | Attraction | Preference Index: ~0.3 | |

| Aphis fabae | Various fatty acid metabolites | 1% (v/v) in paraffin oil | Linear Track Olfactometer | Attraction/Repulsion | Not specified | |

| Sitophilus oryzae | General Essential Oils | 0.2 µl/cm² | Repellency Assay | Repellency | Up to 50.56% |

Table 2: Electrophysiological Responses (EAG) of Insects to Fatty Acids and Related Volatiles

| Insect Species | Compound | Dose (in pipette) | Mean EAG Amplitude (mV) | Sex | Reference |

| Tribolium confusum | Hexanoic Acid | 10 µg | ~0.5 mV | Not specified | |

| Myzus persicae | (E)-2-Hexenal | 1% (v/v) | ~0.4 mV | Not specified | |

| Brevicoryne brassicae | (E)-2-Hexenal | 1% (v/v) | ~0.2 mV | Not specified | |

| Stegobium paniceum | Falcarinol | 500 µg | ~1.2 mV | Male & Female | |

| Stegobium paniceum | p-Cresol | 500 µg | ~1.5 mV | Male & Female |

Experimental Protocols

Investigating the role of this compound as a semiochemical requires standardized and reproducible experimental protocols. The two primary methods are behavioral bioassays using olfactometers and electrophysiological recordings via electroantennography (EAG).

Behavioral Bioassay: Y-Tube Olfactometer

The Y-tube olfactometer is a standard apparatus for assessing insect preference between two odor sources in a controlled environment.

Objective: To determine if this compound is attractive or repellent to a specific insect species.

Materials:

-

Glass or PTFE Y-tube olfactometer

-

Air pump, flow meters, and tubing

-

Charcoal filter and humidification flask (for clean, moist air)

-

Odor source chambers

-

Test compound (this compound) and appropriate solvent (e.g., hexane, paraffin oil)

-

Filter paper strips

-

Test insects (standardized for age, sex, and physiological state)

Methodology:

-

Insect Preparation:

-

Use insects of the same species, age, and mating status.

-

To enhance motivation, insects may be starved for a specific period (e.g., 16-20 hours) before the assay.

-

Acclimatize insects to the experimental conditions (temperature, humidity, light) for at least 30-60 minutes prior to testing.

-

-

Stimulus Preparation:

-

Prepare a stock solution of this compound in a low-volatility solvent (e.g., paraffin oil or hexane).

-

Create a series of dilutions to test a range of concentrations.

-

Apply a standardized volume (e.g., 10-25 µL) of the test solution onto a filter paper strip. For the control, apply an equal volume of the solvent alone to a separate strip.

-

Allow the solvent to evaporate for 1-2 minutes before placing the filter paper into the odor source chamber.

-

-

Apparatus Setup:

-

Assemble the olfactometer, ensuring all components are clean and free of contaminating odors.

-

Connect the air source, passing the air through a charcoal filter and a water flask to purify and humidify it.

-

Split the airflow equally into two streams, each directed to an odor source chamber.

-

Set a constant, laminar airflow through both arms of the Y-tube (e.g., 0.5 L/min).

-

Place the treatment filter paper in one odor chamber and the control in the other.

-

-

Data Collection:

-

Introduce a single insect at the base of the Y-tube's main arm.

-

Allow the insect a set period (e.g., 5-10 minutes) to make a choice.

-

A choice is recorded when the insect moves a predetermined distance into one of the arms (e.g., past a line 5 cm from the 'Y' junction) and remains for a minimum time (e.g., 30 seconds).

-

Record the first choice for each insect. Test a sufficient number of insects (e.g., 50-100) for statistical power.

-

To avoid positional bias, rotate the arms of the olfactometer after a set number of trials.

-

-

Data Analysis:

-

Calculate the percentage of insects choosing the treatment arm versus the control arm.

-

Use a Chi-square (χ²) test or a binomial test to determine if the observed distribution is significantly different from a 50:50 distribution.

-

The Repellency Index (RI) can be calculated using the formula: RI = (Nc - Nt) / (Nc + Nt) x 100 , where Nc is the number of insects in the control arm and Nt is the number in the treatment arm.

-

Electrophysiological Assay: Electroantennography (EAG)

EAG measures the summed electrical potential from the entire antenna in response to an odor stimulus, providing a measure of the overall olfactory sensitivity to a compound.

Objective: To determine if the antennae of an insect species can detect this compound and to quantify the dose-response relationship.

Materials:

-

Microscope with micromanipulators

-

Glass capillary electrodes filled with saline solution (e.g., Ringer's solution)

-

Ag/AgCl wires

-

High-impedance amplifier and data acquisition system (PC with appropriate software)

-

Purified, humidified air delivery system

-

Stimulus cartridges (e.g., Pasteur pipettes with filter paper)

Methodology:

-

Antenna Preparation:

-

Anesthetize an insect by cooling it on ice.

-

Excise one antenna at the base.

-

Mount the excised antenna between the two electrodes. The recording electrode is inserted into the distal tip of the antenna, and the reference electrode is placed in contact with the base.

-

-

Stimulus Delivery:

-

Prepare stimulus cartridges by applying a known amount of this compound solution (at various concentrations) to filter paper inside a Pasteur pipette.

-

A continuous stream of purified, humidified air is passed over the antennal preparation.

-

A puff of air (of defined duration and volume, e.g., 1 ml/s for 2 seconds) is injected from the stimulus cartridge into the continuous airstream to deliver the odorant to the antenna.

-

-

Data Recording:

-

Record the baseline electrical potential of the antenna.

-

Present the stimulus and record the resulting depolarization (negative voltage change), which is the EAG response.

-

Present stimuli in a randomized order, from lower to higher concentrations, with sufficient time between puffs for the antenna to recover.

-

A solvent control (puff from a cartridge with only solvent) and a standard compound should be tested periodically to ensure the preparation's stability.

-

-

Data Analysis:

-

Measure the peak amplitude (in millivolts, mV) of the depolarization for each stimulus.

-

Normalize the responses by subtracting the solvent control response and expressing the result as a percentage of the response to a standard reference compound.

-

Generate a dose-response curve by plotting the mean EAG amplitude against the logarithm of the stimulus concentration.

-

Signaling Pathways in Insect Olfaction

The detection of a semiochemical like this compound begins at the periphery in the insect's antennae and maxillary palps and is converted into a neural signal through a complex molecular cascade.

-

Odorant Binding and Transport: Volatile molecules enter the sensory hairs (sensilla) on the antenna through tiny pores. Inside the sensilla, which are filled with lymph, Odorant-Binding Proteins (OBPs) or Chemosensory Proteins (CSPs) bind to the hydrophobic odorant molecules and transport them to the olfactory receptors.

-

Receptor Activation: The odorant is released to an Olfactory Receptor (OR) or Ionotropic Receptor (IR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).

-

ORs: These are heteromeric ligand-gated ion channels, typically composed of a specific, ligand-binding subunit (OrX) and a conserved co-receptor subunit (Orco). Binding of the odorant opens the channel, leading to an influx of cations and depolarization of the neuron.

-

IRs: This is another family of ligand-gated ion channels, related to ionotropic glutamate receptors. They are also composed of specific and co-receptor subunits (e.g., IR8a, IR25a) and are often tuned to detect acids and amines. Given that this compound is a carboxylic acid, it is highly probable that its detection is mediated by the IR pathway. Studies in Drosophila have shown that specific IRs are essential for detecting short-chain fatty acids.

-

-

Signal Transduction and Termination: The depolarization of the OSN generates an action potential that travels down the axon to the primary olfactory processing center in the brain, the Antennal Lobe. After signaling, odorant molecules are thought to be deactivated by Odorant-Degrading Enzymes (ODEs) present in the sensillar lymph, allowing the neuron to reset for subsequent stimuli.

-

Central Processing: In the Antennal Lobe, axons of OSNs that express the same receptor converge onto distinct spherical structures called glomeruli. This creates a specific pattern of glomerular activation for each odor. This "odor map" is then read by projection neurons, which relay the information to higher brain centers like the Mushroom Bodies and the Lateral Horn, where the information is integrated to produce a coherent behavioral response.

Visualizations

Experimental Workflow Diagram

Caption: Standardized workflow for a Y-tube olfactometer behavioral bioassay.

Olfactory Signaling Pathway Diagram

Caption: Putative signaling pathway for this compound perception in insects.

Conclusion and Future Directions

This compound is a compelling candidate for a significant semiochemical in insect communication, yet it remains an understudied molecule. The methodologies and conceptual frameworks outlined in this guide, derived from extensive research on other fatty acids and volatile organic compounds, provide a robust roadmap for future investigations.

Key areas for future research include:

-

Quantitative Behavioral Studies: Conducting systematic olfactometer and EAG studies across a range of insect species, particularly agricultural pests (e.g., aphids) and stored-product pests (e.g., Tribolium castaneum), to quantify the attractive or repellent effects of this compound.

-

Receptor Deorphanization: Utilizing heterologous expression systems (e.g., in Xenopus oocytes or Drosophila "empty neurons") to identify the specific Ionotropic Receptors (IRs) or Olfactory Receptors (ORs) that are tuned to this compound.

-

Field Trials: Assessing the efficacy of this compound in more ecologically relevant settings to determine its potential for use in push-pull strategies, trapping systems, or as a spatial repellent in integrated pest management (IPM) programs.

By applying these established protocols, researchers can elucidate the precise role of this compound in insect communication, paving the way for innovative and targeted solutions in pest control and the development of novel insect-modulating compounds.

References

- 1. Aphid alarm pheromone: an overview of current knowledge on biosynthesis and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linoleic acid as corpse recognition signal in a social aphid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Olfactory detection of a bacterial short-chain fatty acid acts as an orexigenic signal in Drosophila melanogaster larvae - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers of 2-Nonenoic Acid: Functions and Methodologies for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonenoic acid, a nine-carbon unsaturated fatty acid, exists as two stereoisomers: cis-(Z)-2-nonenoic acid and trans-(E)-2-nonenoic acid. These isomers exhibit distinct and significant biological activities, positioning them as molecules of interest for therapeutic development. The cis-isomer is a well-documented signaling molecule in microbial communication, primarily involved in quorum sensing and biofilm dispersal, often with its structural analog, cis-2-decenoic acid, being used in research. In contrast, the trans-isomer is reported to possess anti-inflammatory and fungicidal properties, although detailed mechanistic and quantitative data are less abundant. This technical guide provides an in-depth overview of the functions of both stereoisomers, supported by quantitative data, detailed experimental protocols, and diagrams of associated signaling pathways and workflows to aid in future research and drug development.

Introduction to this compound Stereoisomers

This compound is a medium-chain monounsaturated fatty acid with the chemical formula C₉H₁₆O₂. The presence of a double bond at the second carbon position gives rise to two geometric isomers: cis (or Z) and trans (or E). The stereochemistry of the double bond significantly influences the molecule's shape and, consequently, its biological function. The cis configuration introduces a bend in the fatty acid chain, a feature crucial for its role as a signaling molecule in microbial systems.[1] The trans configuration results in a more linear structure, which is associated with different biological activities, including anti-inflammatory and fungicidal effects.[2]

cis-(Z)-2-Nonenoic Acid: A Microbial Signaling Molecule

The primary and most extensively studied function of cis-2-nonenoic acid and its analogs is its role in microbial communication, particularly in quorum sensing and the regulation of biofilms.[1]

Quorum Sensing and Biofilm Dispersal

Cis-2-unsaturated fatty acids, including cis-2-nonenoic acid, are recognized as diffusible signal factors (DSFs) that act as autoinducers in bacterial quorum sensing.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. A key outcome of this signaling is the regulation of biofilm formation and dispersal. Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antibiotics.

Cis-2-nonenoic acid and its well-studied analog, cis-2-decenoic acid, have been shown to induce the dispersal of established biofilms in a wide range of bacteria, including both Gram-positive and Gram-negative species, as well as the fungus Candida albicans.[3] This dispersal transitions the microbial cells from a sessile (biofilm) state to a planktonic (free-swimming) state, rendering them more susceptible to antimicrobial agents.

Signaling Pathway in Bacteria

The signaling mechanism of DSF-family fatty acids like cis-2-nonenoic acid is primarily associated with the modulation of the intracellular second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP). High cellular levels of c-di-GMP typically promote a biofilm lifestyle, whereas low levels favor motility.

The proposed signaling pathway involves the perception of the cis-2-unsaturated fatty acid by a sensor kinase in the bacterial cell membrane. This interaction initiates a phosphorelay cascade that activates a phosphodiesterase (PDE), an enzyme responsible for the degradation of c-di-GMP. The resulting decrease in c-di-GMP levels triggers the enzymatic breakdown of the biofilm matrix and the release of planktonic bacteria. In Pseudomonas aeruginosa, the long-chain fatty acid-CoA ligase, FadD1, has been suggested as a potential receptor for cis-2-decenoic acid.

Caption: Putative signaling pathway of cis-2-nonenoic acid in bacteria.

Quantitative Data

Direct quantitative data for cis-2-nonenoic acid is limited; however, data for its close structural analog, cis-2-decenoic acid, provides valuable insights into the effective concentration ranges.

| Bioactivity | Target Organism(s) | Effective Concentration of cis-2-decenoic acid |

| Biofilm Dispersal | Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus | 10 nM - 620 nM |

| Biofilm Inhibition | Staphylococcus aureus | ≥ 125 µg/mL |

| Growth Inhibition | Staphylococcus aureus | ≥ 500 µg/mL |

| Synergistic Effect with Antifungals | Fluconazole-resistant Candida albicans | FICI ≤ 0.08 (for a related molecule) |

Note: FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 is typically considered synergistic.

trans-(E)-2-Nonenoic Acid: Anti-inflammatory and Fungicidal Activities

Research on trans-2-nonenoic acid is less extensive, but it has been identified as having anti-inflammatory and fungicidal properties.

Anti-inflammatory Activity

Unsaturated fatty acids have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory pathways. While specific studies on trans-2-nonenoic acid are sparse, the general mechanisms for unsaturated fatty acids involve the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway and the inhibition of cyclooxygenase (COX) enzymes.

NF-κB Inhibition: The NF-κB pathway is a central regulator of inflammation. Some unsaturated fatty acids can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

COX Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Certain fatty acids have been shown to inhibit COX-2 activity, which is often upregulated at sites of inflammation.

Caption: Potential anti-inflammatory mechanisms of trans-2-nonenoic acid.

Fungicidal Activity

The fungicidal activity of fatty acids is generally attributed to their ability to disrupt the fungal cell membrane. The amphipathic nature of these molecules allows them to insert into the lipid bilayer of the fungal membrane. This insertion can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell lysis. The structural integrity of the fungal cell membrane, which is rich in ergosterol, is crucial for its survival, making it a prime target for antifungal agents.

Caption: Mechanism of fungicidal activity of trans-2-nonenoic acid.

Experimental Protocols

Biofilm Inhibition and Dispersal Assays (Crystal Violet Method)

This protocol is used to quantify the ability of a compound to inhibit biofilm formation or disperse pre-formed biofilms.

Materials:

-

96-well microtiter plates

-

Bacterial strain of interest

-

Appropriate growth medium

-

cis-2-Nonenoic acid stock solution (e.g., in ethanol or DMSO)

-

Phosphate-buffered saline (PBS)

-

0.1% Crystal Violet solution

-

30% Acetic acid or 95% Ethanol for destaining

-

Microplate reader

Protocol for Biofilm Inhibition:

-

Prepare serial dilutions of cis-2-nonenoic acid in the growth medium in a 96-well plate.

-

Include positive (bacteria with no compound) and negative (medium only) controls.

-

Inoculate the wells with a standardized bacterial suspension.

-

Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

-

Gently discard the planktonic cells and wash the wells with PBS.

-

Stain the adherent biofilms with 0.1% Crystal Violet solution for 15 minutes.

-

Remove the Crystal Violet solution and wash the wells with water.

-

Solubilize the bound dye with 30% acetic acid.

-

Measure the absorbance at 570-595 nm.

Protocol for Biofilm Dispersal:

-

Grow biofilms in a 96-well plate for 24-48 hours.

-

Gently remove the planktonic cells and wash the wells with PBS.

-

Add fresh medium containing various concentrations of cis-2-nonenoic acid to the wells.

-

Incubate for a defined period (e.g., 2-24 hours).

-

Quantify the remaining biofilm using the Crystal Violet staining method as described in steps 5-9 of the inhibition protocol.

Caption: Workflow for biofilm inhibition assay.

Anti-inflammatory Activity Assays

NF-κB Activation Assay: This can be assessed by measuring the translocation of NF-κB from the cytoplasm to the nucleus in stimulated macrophages (e.g., RAW 264.7 cells).

-

Culture macrophages in a multi-well plate.

-

Pre-treat the cells with various concentrations of trans-2-nonenoic acid.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

Fix and permeabilize the cells.

-

Stain for an NF-κB subunit (e.g., p65) using a specific antibody and a fluorescent secondary antibody.

-

Use a nuclear stain (e.g., DAPI or Hoechst) to identify the nucleus.

-

Analyze the subcellular localization of the NF-κB subunit using fluorescence microscopy or high-content imaging. A decrease in nuclear translocation in treated cells compared to the LPS-only control indicates inhibition.

COX Activity Assay: Commercial kits are available to measure the activity of COX-1 and COX-2. These assays typically measure the peroxidase activity of COX by monitoring the appearance of an oxidized product colorimetrically or fluorometrically.

-

Prepare cell lysates or tissue homogenates.

-

In a multi-well plate, add the sample, assay buffer, heme, and a colorimetric or fluorometric substrate.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

The assay can be performed in the presence and absence of the test compound (trans-2-nonenoic acid) to determine its inhibitory effect. Isozyme-specific inhibitors are used to differentiate between COX-1 and COX-2 activity.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of trans-2-nonenoic acid against a fungal strain can be determined using a broth microdilution method.

-

Prepare serial dilutions of trans-2-nonenoic acid in a suitable broth medium in a 96-well plate.

-

Inoculate the wells with a standardized fungal spore or yeast suspension.

-

Incubate the plate under appropriate conditions for fungal growth.

-

The MIC is the lowest concentration of the compound that prevents visible growth of the fungus.

Synthesis of this compound Stereoisomers

The stereospecific synthesis of this compound isomers can be challenging.

cis-(Z)-2-Nonenoic Acid: A common method involves a two-step bromination and rearrangement of 2-nonanone. Mild alkaline conditions during the rearrangement favor the formation of the cis-isomer. The Wittig reaction using a non-stabilized ylide also provides good stereochemical control towards the cis-alkene.

trans-(E)-2-Nonenoic Acid: The Knoevenagel-Doebner condensation is a classical method for synthesizing α,β-unsaturated acids. The reaction of heptaldehyde with malonic acid in the presence of pyridine typically yields the thermodynamically more stable trans-isomer. Isomerization of 3-nonenoic acid using a concentrated alkali solution can also produce a mixture rich in the trans-isomer.

Conclusion and Future Directions

The stereoisomers of this compound present distinct and compelling biological activities for drug development. Cis-2-nonenoic acid is a promising candidate for anti-biofilm therapies, either alone or in combination with existing antibiotics. Future research should focus on elucidating its precise receptor and further detailing its signaling pathway in various pathogens. For trans-2-nonenoic acid, its potential as an anti-inflammatory and fungicidal agent warrants more in-depth investigation. There is a clear need for studies to confirm its mechanism of action, obtain quantitative efficacy data (e.g., IC₅₀ values), and assess its in vivo activity. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future research endeavors, ultimately paving the way for the development of novel therapeutics based on these versatile fatty acid isomers.

References

Methodological & Application

Application Note & Protocol: Quantification of 2-Nonenoic Acid in Air Samples using GC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive methodology for the quantification of 2-nonenoic acid in air samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details air sample collection, sample preparation including derivatization, and GC-MS analysis parameters.

Introduction

This compound is a semi-volatile organic compound (SVOC) that can be present in both indoor and outdoor air. Its quantification is of interest in various fields, including environmental science and biomedical research, due to its potential role as a signaling molecule and its contribution to indoor air quality. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of carboxylic acids like this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC-MS analysis. This application note describes a robust method for the collection of this compound from air onto sorbent tubes, followed by thermal desorption, derivatization to its fatty acid methyl ester (FAME), and subsequent quantification by GC-MS in Selected Ion Monitoring (SIM) mode.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Materials and Reagents

-

This compound standard (≥98% purity)

-

Heptadecanoic acid (Internal Standard, IS)

-

Methanol (anhydrous, ≥99.8%)

-

Hexane (GC grade)

-

Boron trifluoride-methanol solution (~14% BF₃ in methanol)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Tenax® TA sorbent tubes (or equivalent)

-

Low-flow air sampling pump

-

Thermal desorber

-

GC-MS system with a polar capillary column

Experimental Protocols

4.1. Air Sampling

-

Sorbent Tube Selection: Tenax® TA is recommended as the sorbent material due to its hydrophobicity and good thermal stability, making it suitable for trapping semi-volatile compounds like this compound from air.

-

Pump Calibration: Calibrate a low-flow personal air sampling pump to a flow rate between 50 and 200 mL/min using a calibrated flow meter.

-

Sample Collection:

-

Break the sealed ends of a Tenax® TA sorbent tube.

-

Connect the tube to the sampling pump with the arrow on the tube pointing towards the pump.

-

Sample a known volume of air, typically between 5 and 50 liters. The safe sampling volume should be determined based on the breakthrough volume of this compound on Tenax® TA. As a conservative estimate based on data for similar carboxylic acids, a maximum sampling volume of 20 liters at 20°C is recommended to prevent breakthrough.[1]

-

After sampling, cap the sorbent tube securely and store it at 4°C until analysis.

-

Prepare a field blank by handling a sorbent tube in the same manner as the samples but without drawing air through it.

-

4.2. Sample Preparation and Derivatization

-

Thermal Desorption and Solvent Elution:

-

Place the sorbent tube in a thermal desorber and desorb the analytes by heating at 250°C for 10 minutes with a flow of helium.

-

Trap the desorbed analytes in a cooled trap or elute them with a suitable solvent like methanol. For this protocol, solvent elution from the sorbent tube with methanol is described.

-

Add 2 mL of methanol to the sorbent tube and allow it to elute by gravity into a clean glass vial. Repeat this step twice to ensure complete elution.

-

Concentrate the eluate to approximately 100 µL under a gentle stream of nitrogen.

-

-

Internal Standard Spiking: Add a known amount of the internal standard (Heptadecanoic acid) to the concentrated eluate. A final concentration of 10 µg/mL of the internal standard is recommended.

-

Derivatization to Fatty Acid Methyl Ester (FAME):

-

Liquid-Liquid Extraction:

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

-

Vortex the mixture for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

4.3. GC-MS Analysis

-

Instrument Parameters: The following GC-MS parameters are recommended as a starting point and should be optimized for the specific instrument used.

-

GC Column: DB-WAX fused silica capillary column (30m x 0.25mm I.D., 0.25µm film thickness) or a similar polar column.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (Splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

-

MS Transfer Line Temperature: 250°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

-

SIM Ion Selection: For the quantification of this compound methyl ester and the internal standard, monitor the following characteristic ions. The retention times should be confirmed by injecting pure standards.

| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| This compound methyl ester | 87 | 55, 74, 170 |

| Heptadecanoic acid methyl ester (IS) | 74 | 87, 284 |

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of this compound in methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

Derivatization of Standards: Spike each calibration standard with the internal standard to the same final concentration as the samples (10 µg/mL). Derivatize the standards using the same procedure as described in section 4.2.

-

Calibration Curve: Analyze the derivatized standards by GC-MS. Construct a calibration curve by plotting the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard against the concentration of this compound.

-

Quantification: Calculate the concentration of this compound in the air samples using the regression equation from the calibration curve. The final concentration in air (µg/m³) is calculated by dividing the amount of this compound by the volume of air sampled.

Method Performance

The performance of this method should be validated by determining the following parameters. Typical expected values are provided based on similar analyses of fatty acid methyl esters.

| Parameter | Expected Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/m³ |

| Limit of Quantification (LOQ) | 0.3 - 3 ng/m³ |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Conclusion

This application note provides a detailed and robust protocol for the quantification of this compound in air samples. The method utilizes active sampling onto Tenax® TA sorbent tubes, thermal desorption, derivatization to the corresponding FAME, and sensitive detection by GC-MS in SIM mode. This methodology is suitable for researchers in environmental and biomedical fields requiring accurate and reliable measurements of this compound in air.

References

Application Note: Analysis of 2-Nonenoic Acid Using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique.[1][2] It integrates sampling, extraction, and concentration of analytes into a single step, making it ideal for the analysis of volatile and semi-volatile compounds from complex matrices.[1] 2-Nonenoic acid's properties necessitate a robust analytical method for its detection and quantification. The low volatility and polar nature of carboxylic acids require derivatization to convert them into forms more amenable to GC-MS analysis.[3] This application note provides a detailed methodology for the analysis of this compound, combining the advantages of SPME for sample preparation with the selectivity and sensitivity of GC-MS for detection.

Quantitative Data

Quantitative data for the direct SPME analysis of this compound is limited in the literature. However, the following table summarizes the performance of a headspace SPME-GC-MS method for the related compound, 2-nonenal, which can serve as a reference for the expected analytical performance.[4]

Table 1: Quantitative Performance of HS-SPME-GC-MS for 2-Nonenal Analysis

| Parameter | Value |

| SPME Fiber | 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) |

| Linearity Range | 1 - 50 ng |

| Correlation Coefficient (r²) | 0.991 |

| Limit of Detection (LOD) | 22 pg (S/N = 3) |

| Limit of Quantification (LOQ) | 74 pg (S/N = 10) |

| Reproducibility (RSD, n=3) | 4.7% |

| Recovery | 40% (for a 20 ng sample) |

Experimental Protocols

This protocol is divided into three main stages: Headspace SPME, Post-Extraction Derivatization, and GC-MS Analysis.

Headspace Solid-Phase Microextraction (HS-SPME)

This procedure describes the extraction of this compound from a liquid sample into the headspace and subsequent adsorption onto the SPME fiber.

a. Materials and Reagents:

-

SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its suitability for polar and semi-volatile compounds. A PDMS/DVB fiber can also be effective.

-

SPME Manual Holder

-

20 mL Headspace Vials with PTFE-lined Septa

-

Heater/Agitator

-

Sodium Chloride (NaCl) (optional, for salting out)

b. Protocol:

-

Sample Preparation: Place an appropriate volume of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial. For solid samples, a suitable solvent extraction should be performed first.

-

Matrix Modification (Optional): To increase the volatility of this compound, add NaCl to the sample to a final concentration of 1.5 g/6 mL.

-

Vial Sealing: Immediately seal the vial with a PTFE-lined septum and cap.

-

Incubation/Equilibration: Place the vial in a heater/agitator. Equilibrate the sample at 50-60°C for 15-20 minutes with agitation to facilitate the partitioning of this compound into the headspace.

-

SPME Extraction: After equilibration, expose the SPME fiber to the headspace of the sample vial for 30-45 minutes at the same temperature with continued agitation.

-

Fiber Retraction: After extraction, retract the fiber into the needle and immediately proceed to the derivatization step.

Post-Extraction Derivatization (Methylation)

To improve chromatographic performance and sensitivity, the extracted this compound is derivatized to its fatty acid methyl ester (FAME). This protocol describes a common method using BF₃-methanol. Other reagents like methanolic HCl or (trimethylsilyl)diazomethane can also be used.

a. Materials and Reagents:

-

Boron Trifluoride in Methanol (14% BF₃-methanol)

-

Hexane (GC grade)

-

Saturated Sodium Chloride (NaCl) solution

-

Nitrogen gas supply

-

GC autosampler vials with inserts

b. Protocol:

-

Desorption and Reaction: Desorb the analyte from the SPME fiber by placing it in a sealed vial containing 1 mL of 14% BF₃ in methanol. Heat the mixture at 60°C for 30 minutes.

-

FAME Extraction: After the vial has cooled to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Phase Separation: Vortex the vial for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the layers.

-

Sample Transfer: Carefully transfer the upper hexane layer, which contains the this compound methyl ester, to a clean autosampler vial.

-

Concentration (Optional): If necessary, the hexane extract can be concentrated under a gentle stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

a. Recommended GC-MS Parameters:

| Parameter | Recommended Setting |

| GC System | Agilent 7890 GC with 5977 MS or equivalent |

| Injection Port | 250°C, Splitless mode |

| SPME Desorption Time | 3 minutes |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |

| Oven Program | Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 10°C/min, and hold for 5 min. |

| MS System | |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 35-300) for identification and Selected Ion Monitoring (SIM) for quantification. The molecular ion [M]⁺ for this compound methyl ester would be at m/z 170. |

Experimental Workflow and Diagrams

The overall workflow for the analysis of this compound using SPME-GC-MS is depicted below.

Caption: Workflow for this compound Analysis.

Conclusion

This application note provides a detailed protocol for the analysis of this compound using headspace SPME followed by derivatization and GC-MS analysis. This method offers a sensitive and solvent-minimized approach for the quantification of this important signaling molecule in various sample matrices. The provided protocol and performance data for a related compound should serve as a valuable starting point for researchers and scientists in the development and validation of their own analytical methods for this compound.

References

- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. supelco.com.tw [supelco.com.tw]

Application Notes and Protocols for the Use of 2-Nonenoic Acid as an Internal Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction